3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole
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Overview
Description
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is a complex organic compound featuring a pyrrolidine ring and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyrrolidine ring, followed by the formation of the oxazole ring. The reaction conditions often include the use of organic solvents such as dichloromethane, ethyl acetate, and chloroform . The steps may involve cyclization reactions, condensation reactions, and purification processes such as recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of catalysts and optimized reaction conditions can enhance yield and purity. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-: Known for its use in medicinal chemistry and as a precursor in various syntheses.
(S)-(-)-1-Methyl-2-pyrrolidinemethanol: Used as a precursor to phosphine ligands for catalytic reactions.
Uniqueness
3-Methyl-5-{1-[(2S)-pyrrolidine-2-carbonyl]pyrrolidin-2-YL}-1,2-oxazole is unique due to its combination of a pyrrolidine ring and an oxazole ring, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C13H19N3O2 |
---|---|
Molecular Weight |
249.31 g/mol |
IUPAC Name |
[2-(3-methyl-1,2-oxazol-5-yl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C13H19N3O2/c1-9-8-12(18-15-9)11-5-3-7-16(11)13(17)10-4-2-6-14-10/h8,10-11,14H,2-7H2,1H3/t10-,11?/m0/s1 |
InChI Key |
RZCVOCKESCVREI-VUWPPUDQSA-N |
Isomeric SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)[C@@H]3CCCN3 |
Canonical SMILES |
CC1=NOC(=C1)C2CCCN2C(=O)C3CCCN3 |
Origin of Product |
United States |
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